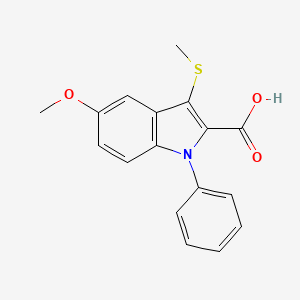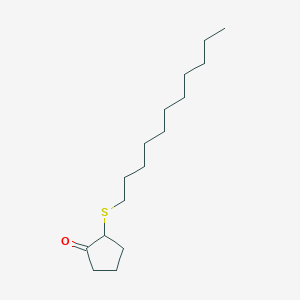
Ethyl fluoro(nitro)(phenylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl fluoro(nitro)(phenylsulfanyl)acetate is an organic compound with the molecular formula C10H10FNO4S This compound features a complex structure that includes a fluoro, nitro, and phenylsulfanyl group attached to an acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl fluoro(nitro)(phenylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an ethyl acetate derivative. The reaction conditions often require the use of a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl fluoro(nitro)(phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like acetonitrile (CH3CN) are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl fluoro(nitro)(phenylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl fluoro(nitro)(phenylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes or proteins. The fluoro group can enhance the compound’s binding affinity to certain biological targets due to its electronegativity and ability to form hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Ethyl fluoroacetate: Similar in structure but lacks the nitro and phenylsulfanyl groups.
Ethyl nitroacetate: Contains a nitro group but lacks the fluoro and phenylsulfanyl groups.
Phenylsulfanylacetate: Contains the phenylsulfanyl group but lacks the fluoro and nitro groups.
Uniqueness: Ethyl fluoro(nitro)(phenylsulfanyl)acetate is unique due to the combination of fluoro, nitro, and phenylsulfanyl groups in a single molecule. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
103217-99-8 |
|---|---|
Molekularformel |
C10H10FNO4S |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-nitro-2-phenylsulfanylacetate |
InChI |
InChI=1S/C10H10FNO4S/c1-2-16-9(13)10(11,12(14)15)17-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
UIOKMOVQPBEZGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C([N+](=O)[O-])(F)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


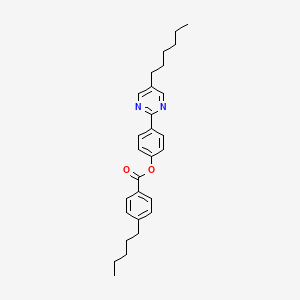
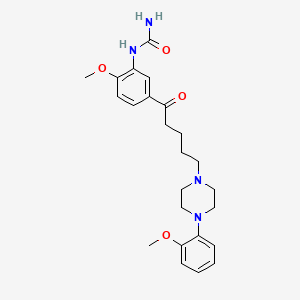
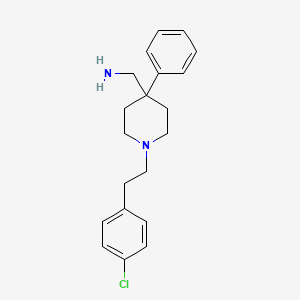
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
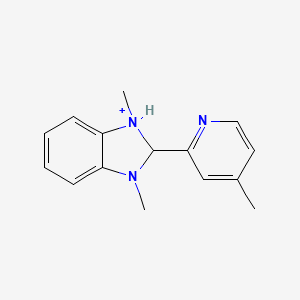


![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
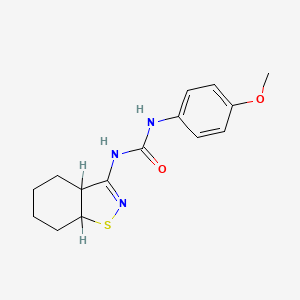
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
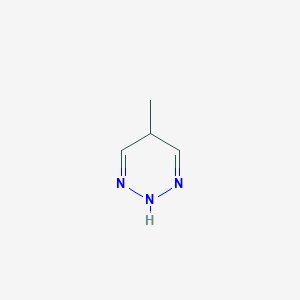
mercury](/img/structure/B14342529.png)
